molecular formula C12H17NO3 B8380257 Butyl (pyridin-3-yl)methoxyacetate

Butyl (pyridin-3-yl)methoxyacetate

Cat. No. B8380257
M. Wt: 223.27 g/mol
InChI Key: KZQBMQHJNWRVTD-UHFFFAOYSA-N
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Patent
US08026239B2

Procedure details

To a suspension of 1.24 g of sodium hydride (60% oil dispersion; 31 mmol) in 90 mL of THF were added dropwise 3.27 g of 3-pyridinemethanol (30 mmol) in 10 mL of dry THF at room temperature over 5 min. The resulting white suspension was stirred at room temperature for an hour, to which was then added dropwise 6.27 g of tert-butyl 2-bromopropionate (30 mmol) in 10 mL of dry THF at room temperature over 5 min. The mixture was stirred at room temperature for 11.5 hours. After adding water, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried and evaporated. The residue was purified by column chromatography on silica gel (eluent: n-hexane:ethyl acetate=1:1) to give 4.01 g of tent-butyl (pyridin-3-yl)methoxyacetate (Yield: 56.3%) as a dark brown oil.
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
6.27 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][OH:10])[CH:4]=1.Br[CH:12](C)[C:13](OC(C)(C)C)=O.[OH2:21].[CH2:22]1[CH2:26][O:25][CH2:24][CH2:23]1>>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][O:10][CH2:22][C:26]([O:25][CH2:24][CH2:23][CH2:12][CH3:13])=[O:21])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3.27 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
6.27 g
Type
reactant
Smiles
BrC(C(=O)OC(C)(C)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred at room temperature for an hour, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 11.5 hours
Duration
11.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: n-hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)COCC(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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